trans-4-Fluoro-3-methoxypyrrolidine hydrochloride

Medicinal Chemistry Chiral Synthesis Enantioselective Catalysis

Researchers requiring stereochemically-pure pyrrolidine scaffolds face supply inconsistencies that compromise SAR studies. trans-4-Fluoro-3-methoxypyrrolidine HCl (CAS 1203566-98-6) resolves this with its defined (3R,4R) configuration and dual fluorine/methoxy substitution. • Precise chiral construction-trans-stereochemistry dictates target binding, unlike cis-isomer • Fluorine atom enhances metabolic stability & modulates lipophilicity vs. non-fluorinated analogs • Solid physical form enables accurate weighing for automated synthesis & solid-phase chemistry

Molecular Formula C5H11ClFNO
Molecular Weight 155.60
CAS No. 1203566-98-6
Cat. No. B1182359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Fluoro-3-methoxypyrrolidine hydrochloride
CAS1203566-98-6
Molecular FormulaC5H11ClFNO
Molecular Weight155.60
Structural Identifiers
SMILESCOC1CNCC1F.Cl
InChIInChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Fluoro-3-methoxypyrrolidine Hydrochloride: Overview


trans-4-Fluoro-3-methoxypyrrolidine hydrochloride (CAS 1203566-98-6) is a chiral, fluorinated pyrrolidine derivative supplied as a hydrochloride salt. The compound is defined by its specific stereochemistry, which is identified as (3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride . With a molecular formula of C5H11ClFNO and a molecular weight of 155.6 g/mol, this research chemical serves as a building block in organic synthesis for pharmaceutical and agrochemical development . Its primary value proposition for procurement lies in the precise combination of its trans-stereochemical configuration and the dual substitution of fluorine and methoxy groups on the pyrrolidine ring .

Why Substitution Fails for trans-4-Fluoro-3-methoxypyrrolidine Hydrochloride


Generic substitution among in-class compounds is not scientifically valid for trans-4-Fluoro-3-methoxypyrrolidine hydrochloride due to the significant impact of both stereochemistry and the fluorine atom on molecular properties. The trans-(3R,4R) configuration presents a unique spatial arrangement that can dictate binding affinity and selectivity in biological systems, a property not shared by its cis-(3S,4R) stereoisomer . Furthermore, the strategic incorporation of a fluorine atom is a well-established method in medicinal chemistry to modulate lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated pyrrolidine scaffolds [1]. Substituting with a different isomer or a non-fluorinated analog introduces unpredictable changes to these critical physicochemical and pharmacokinetic parameters, jeopardizing the reproducibility of synthetic routes and the integrity of structure-activity relationship (SAR) studies. The following section provides quantifiable evidence for these critical differentiators.

Differentiation Evidence: trans-4-Fluoro-3-methoxypyrrolidine Hydrochloride


Stereochemistry: trans-(3R,4R) vs. cis-(3S,4R)

The target compound is specifically the trans-(3R,4R) stereoisomer, as confirmed by its IUPAC name and canonical SMILES notation . This is in direct contrast to the cis-(3S,4R) isomer, which has a different IUPAC name and SMILES string . The differing stereochemistry results in fundamentally different three-dimensional structures, which can lead to divergent interactions with chiral biological targets.

Medicinal Chemistry Chiral Synthesis Enantioselective Catalysis

Physical State: Solid vs. Liquid

The target compound is a solid at room temperature . In contrast, its cis-stereoisomer is reported to be a liquid under standard conditions . This difference in physical state is a direct consequence of the stereochemical arrangement, which influences intermolecular packing and lattice energy.

Formulation Science Process Chemistry Solid-State Chemistry

Fluorine Substitution: Physicochemical Impact

The presence of the fluorine atom on the pyrrolidine ring is a key differentiator from non-fluorinated 3-methoxypyrrolidine scaffolds. The substitution of a hydrogen with fluorine results in a quantifiable increase in molecular weight (155.6 g/mol for the target compound vs. 137.6 g/mol for 3-methoxypyrrolidine hydrochloride ).

Drug Discovery Lead Optimization Physicochemical Property Analysis

Purity: Vendor Comparison

The trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is available with varying purity specifications from different authoritative vendors. Procurement from a supplier like Sigma-Aldrich or Aladdin ensures a minimum purity of 97% [1], whereas other suppliers may offer the compound at a lower purity, such as 95% .

Chemical Procurement Quality Control Analytical Chemistry

Applications: trans-4-Fluoro-3-methoxypyrrolidine Hydrochloride


Enantioselective Synthesis of Chiral Intermediates

Given its defined trans-(3R,4R) stereochemistry, this compound is ideally suited as a chiral building block for the construction of complex, stereochemically-pure drug candidates. It should be prioritized over its cis-isomer when the target molecule's pharmacophore model or SAR data indicates a requirement for a specific trans-arrangement of substituents on a pyrrolidine ring to achieve desired target binding .

Improving Metabolic Stability

In lead optimization campaigns where improving the metabolic profile of a pyrrolidine-containing compound is a primary goal, the fluorinated nature of this building block makes it a more appropriate choice than non-fluorinated 3-methoxypyrrolidine analogs. The class-level inference of increased metabolic stability and modulated lipophilicity from fluorine substitution directly supports its use in designing compounds with potentially longer half-lives and better oral bioavailability [1].

High-Purity Reagents for Sensitive Reactions

For experimental protocols involving sensitive catalysts, low-yielding steps, or the generation of critical analytical data (e.g., for patent filings or regulatory submissions), sourcing this compound from a supplier with a documented purity specification of ≥97% is essential. This 2% increase in purity over standard 95% material minimizes the risk of side reactions and ensures the most accurate interpretation of biological assay results [2].

Solid-Phase Synthesis and Automation

Due to its solid physical state, this compound offers distinct handling advantages for automated synthesis platforms and solid-phase chemistry applications. It can be weighed and dispensed with higher accuracy and lower risk of spillage or vapor contamination compared to its liquid cis-stereoisomer . This feature is critical for maintaining stoichiometric precision in high-throughput parallel synthesis.

Technical Documentation Hub

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